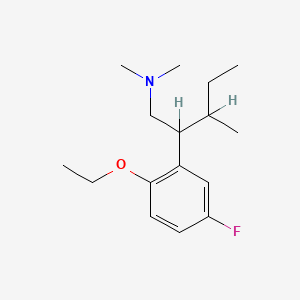

beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine

Description

"beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine" is a structurally complex phenethylamine derivative characterized by a substituted aromatic ring and an alkylamine side chain. Key features include:

- Aromatic substituents: A 2-ethoxy group and a 5-fluoro group on the phenyl ring.

- Side chain: A phenethylamine backbone modified with a sec-butyl group at the beta position and N,N-dimethylation at the terminal amine.

- Potential applications: While specific pharmacological data are unavailable in the provided evidence, its structural motifs (e.g., fluorinated aromatic rings, tertiary amine) suggest possible relevance in medicinal chemistry, such as neurotransmitter receptor modulation (e.g., serotonin or dopamine receptors).

Properties

CAS No. |

27778-82-1 |

|---|---|

Molecular Formula |

C16H26FNO |

Molecular Weight |

267.38 g/mol |

IUPAC Name |

2-(2-ethoxy-5-fluorophenyl)-N,N,3-trimethylpentan-1-amine |

InChI |

InChI=1S/C16H26FNO/c1-6-12(3)15(11-18(4)5)14-10-13(17)8-9-16(14)19-7-2/h8-10,12,15H,6-7,11H2,1-5H3 |

InChI Key |

STXLVWICZNDMHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OCC |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Substitution

The 2-ethoxy-5-fluorophenyl moiety can be prepared by selective substitution on fluorophenol or fluorobenzene derivatives:

- Starting from 5-fluorophenol , ethylation at the 2-position hydroxyl group can be achieved via Williamson ether synthesis using ethyl halides under basic conditions.

- Alternatively, direct fluorination of 2-ethoxyphenyl precursors using electrophilic fluorinating agents can install the fluorine at the 5-position.

Detailed Synthetic Route Example

A plausible synthetic route for beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine is outlined below, integrating literature precedents and patent methodologies:

Analytical and Research Data

Yields : According to analogous examples in the literature, yields for the Friedel-Crafts alkylation step can reach 90% under optimized conditions. Reductive amination steps typically provide 50–70% yields depending on reaction parameters.

Physical Properties : The target compound is expected to be an oily or crystalline amine with characteristic boiling points under reduced pressure similar to related phenethylamines (e.g., 80–100 °C at 2–20 mmHg).

Characterization : NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy are essential for confirming substitution patterns and amine functionality. Detailed NMR analysis can distinguish cis/trans isomers if stereochemistry is relevant.

Notes on Optimization and Challenges

Regioselectivity : Ensuring selective substitution at the 2-ethoxy and 5-fluoro positions is critical; improper conditions may lead to mixtures of regioisomers.

Stereochemistry : The beta-sec-butyl substituent introduces a chiral center; stereoselective synthesis or resolution may be required for enantiomerically pure products.

Side Reactions : Over-alkylation during amine methylation or polymerization during Friedel-Crafts reactions must be minimized by controlling stoichiometry and temperature.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and sec-butyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially converting the compound into various reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products:

- Oxidation can yield alcohols, ketones, or carboxylic acids.

- Reduction can produce various reduced derivatives of the compound.

- Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Biology: In biological research, beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine can be used as a probe to study receptor interactions and signal transduction pathways.

Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the fields of neurology and psychiatry.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with agrochemicals and pharmacologically active amines. Below is a detailed comparison based on substituent patterns, functional groups, and applications inferred from the evidence and structural analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The target’s 2-ethoxy-5-fluoro aromatic pattern contrasts with agrochemicals like lactofen (2-nitro, chloro-trifluoromethyl phenoxy) . Ethoxy groups are common in pesticides for lipophilicity, but in the target compound, this group may influence receptor binding in a pharmaceutical context. Fluorine’s electron-withdrawing properties could enhance metabolic stability compared to non-fluorinated analogs.

Functional Group Diversity :

- Unlike ester-based pesticides (e.g., lactofen’s benzoate ester), the target’s tertiary amine and sec-butyl group suggest a mechanism involving molecular recognition (e.g., enzyme or receptor interaction).

- The N,N-dimethylation may reduce polarity, enhancing blood-brain barrier penetration compared to primary amines like dopamine.

Applications :

- Pesticides in prioritize hydrolytic stability (via esters) and herbicidal activity. The target compound’s amine structure aligns more with bioactive molecules, though specific targets remain unconfirmed.

Research Findings and Limitations

- Structural Insights: The target compound’s unique combination of sec-butyl, N,N-dimethyl, and fluorinated aromatic groups distinguishes it from both agrochemicals and endogenous amines.

- Data Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.

- Hypothetical Applications: Based on structural analogs: The sec-butyl group may introduce steric hindrance, altering receptor selectivity. Fluorine at position 5 could reduce oxidative metabolism, extending half-life compared to non-fluorinated phenethylamines.

Biological Activity

Beta-sec-Butyl-N,N-dimethyl-2-ethoxy-5-fluorophenethylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by its unique functional groups that contribute to its biological activity. The presence of a fluorine atom, as well as ethoxy and dimethyl groups, enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems. For instance, studies on related compounds have shown that they can selectively inhibit neuronal nitric oxide synthase (nNOS), which is crucial for regulating nitric oxide levels in the brain. This inhibition can potentially lead to neuroprotective effects, especially in conditions like cerebral ischemia .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| nNOS Inhibition | Potent selective inhibitor | |

| Antimicrobial Activity | Effective against Staphylococcus aureus | |

| Cytotoxicity in Cancer Cells | Reduced viability |

Case Studies

- Neuroprotective Effects : A study investigating the nNOS inhibitors demonstrated that compounds with similar structures could significantly reduce neuronal death in hypoxic conditions. The selectivity for nNOS over other isoforms (eNOS and iNOS) was highlighted, with selectivity ratios exceeding 3,800-fold in some cases .

- Antimicrobial Properties : In vitro studies on fluoroaryl derivatives showed promising results against S. aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties. The fluorine substitution was noted to enhance the antibacterial activity by increasing lipophilicity .

- Cytotoxicity Assessment : Research has also indicated that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism appears to involve disruption of cellular processes leading to apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of fluorine atoms significantly influences the biological activity of phenethylamine derivatives. For instance, modifications at specific positions on the aromatic ring can lead to enhanced selectivity and potency against nNOS and improved antimicrobial efficacy .

Q & A

Q. Optimization Tips :

- Temperature : Maintain 60–80°C for efficient coupling.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Yield Improvement : Pre-activate the phenolic hydroxyl group via deprotonation with K₂CO₃ to enhance reactivity .

Table 1 : Example Yields from Analogous Syntheses

| Compound | Method | Yield | Rf |

|---|---|---|---|

| Fluorophenoxy acetamide (30) | B/C | 82% | 0.32 |

| Hydroxy-substituted (31) | B/C | 54% | 0.28 |

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Identify substituents (e.g., ethoxy, fluorophenyl) via chemical shifts. For example:

- X-ray Crystallography : Use SHELXL for refinement. Key steps:

Basic: What are the acute toxicity profiles, and how should safety protocols be designed?

Methodological Answer:

Toxicity data from rodent studies indicate route-dependent risks:

Q. Safety Protocol Design :

Q. Resolution Strategies :

- Conduct interspecies pharmacokinetic studies (e.g., plasma half-life measurements).

- Use in vitro hepatocyte models to compare metabolic pathways .

Advanced: What strategies distinguish positional isomers in fluorophenethylamine derivatives?

Methodological Answer :

Positional isomerism (e.g., 2- vs. 3-fluoro substitution) is resolved via:

- High-Resolution Mass Spectrometry (HRMS) : Exact mass differences (Δ <0.001 Da) require resolving power >50,000.

- 2D NMR (COSY, NOESY) : Correlate coupling patterns (e.g., ³J for ortho-F vs. meta-F) .

- X-ray Crystallography : SHELX refinement can resolve spatial arrangements unambiguously .

Advanced: How can crystallographic refinement improve structural accuracy?

Methodological Answer :

For crystallographic analysis:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- SHELXL Refinement :

- Validation : Check Rint (<5%) and Rfree values for model reliability .

Advanced: What in silico methods predict metabolic pathways for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.